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Compound of Interest
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Cat. No.: B15342767

Introduction

Permeabilized cell preparations are a powerful tool in cell biology, providing researchers with
direct access to the intracellular environment. By selectively permeating the plasma membrane,
it becomes possible to introduce molecules such as Sodium ATP that do not readily cross the
intact cell membrane. This technique allows for the precise investigation of intracellular
processes that are dependent on adenosine triphosphate (ATP), the primary energy currency
of the cell. The addition of exogenous Sodium ATP to permeabilized cells is crucial for
studying a wide range of cellular functions, including regulated exocytosis, muscle contraction,
active transport, and protein degradation, in a controlled, cell-free environment that still
maintains a high degree of structural and functional integrity.[1]

Commonly used permeabilizing agents include mild non-ionic detergents like digitonin and
saponin, or pore-forming toxins such as streptolysin O.[1] Digitonin is particularly useful as it
can selectively permeabilize the plasma membrane, which is rich in cholesterol, while leaving
the membranes of organelles like mitochondria, which have low cholesterol content, largely
intact. This selectivity is vital for studying mitochondrial functions such as ATP synthesis and

calcium homeostasis.

Key Applications and Data

The introduction of Sodium ATP into permeabilized cells is fundamental for dissecting its role
in various cellular mechanisms. Below are examples of quantitative data from studies on ATP-
dependent exocytosis.
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ATP-Dependent Neurotransmitter Release

In studies of neurosecretion, permeabilized nerve terminals can be used to investigate the
specific requirements for neurotransmitter release. The data below illustrates the dose-
dependent effect of Sodium ATP on the release of the neuropeptide Arginine Vasopressin
(AVP) from permeabilized nerve terminals.

Table 1. Dose-Dependent Effect of Sodium ATP on AVP Release

Sodium ATP Concentration (uM) AVP Release (pg above basal)
1 807

10 252+ 12

100 452 + 25

500 475 + 28

(Data sourced from a study on neuropeptide release from rat neurohypophysial nerve
terminals, presented as mean + SEM)[1]

ATP Requirement for Catecholamine Release

Similarly, PC12 cells, a common model for studying neuronal function, can be permeabilized to
study the molecular machinery of exocytosis. The following data shows the requirement of both
calcium and ATP for the release of norepinephrine.

Table 2: Calcium and ATP Dependence of Norepinephrine Release from Permeabilized PC12

Cells
Condition [*H]Norepinephrine Release (% of total)
Basal (No Ca?*, No ATP) ~2%
+1 mM ATP (No Caz*) ~3%
+ 10 uM Ca?* (No ATP) ~5%
+ 10 puM Caz+, + 1 mM ATP ~18%
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(Data synthesized from studies on PC12 cell exocytosis)[2]

Experimental Protocols
Protocol 1: Cell Permeabilization with Digitonin

This protocol provides a general method for permeabilizing cultured cells using digitonin. The
optimal concentration of digitonin must be empirically determined for each cell type to ensure
maximal plasma membrane permeabilization with minimal effects on organelle integrity.

Materials:
e Cultured cells (adherent or in suspension)
o Phosphate-Buffered Saline (PBS)

o Permeabilization Buffer (e.g., KHM Buffer: 25 mM HEPES-KOH pH 7.0, 125 mM Potassium
Acetate, 2.5 mM Magnesium Acetate)

« Digitonin stock solution (e.g., 20 mg/mL in DMSO)
e Trypan Blue solution (0.4%)
Procedure:
o Cell Preparation:
o For adherent cells, grow them on coverslips or appropriate culture plates.

o For suspension cells, harvest by centrifugation (e.g., 500 x g for 5 minutes) and wash
once with PBS. Resuspend in PBS to the desired cell density.

« Digitonin Titration (Optimization):

o Prepare a series of digitonin dilutions in Permeabilization Buffer (e.g., 0, 10, 20, 40, 80
pg/mL).

o Aliquot equal numbers of cells into separate tubes.
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o Centrifuge the cells, remove the supernatant, and resuspend each cell pellet in a different
digitonin dilution.

o Incubate for a fixed time (e.g., 5-10 minutes) at room temperature.[3]

o Assess permeabilization by adding Trypan Blue to a small aliquot of cells from each tube.
Count the percentage of blue (permeabilized) cells using a hemocytometer.

o Select the lowest digitonin concentration that permeabilizes >95% of the cells.[3]

e Permeabilization for Experiment:
o Wash the cells once with ice-cold Permeabilization Buffer.

o Add the pre-determined optimal concentration of digitonin in Permeabilization Buffer to the
cells.

o Incubate for 5-10 minutes at room temperature or on ice.[4]

o Remove the digitonin-containing buffer and wash the cells gently with fresh
Permeabilization Buffer to remove the detergent and cytosolic components.

o The permeabilized cells are now ready for the experimental assay.

Protocol 2: Assay for ATP-Dependent Exocytosis

This protocol describes a general procedure for measuring ATP-dependent release of a
substance (e.g., neurotransmitter, hormone) from permeabilized cells.

Materials:

Permeabilized cells (from Protocol 1)

Intracellular-like Buffer (e.g., Glutamate-based buffer: 130 mM Potassium Glutamate, 20 mM
HEPES pH 7.2, 5 mM Glucose, 5 mM EGTA, 2 mM MgClz)

Sodium ATP stock solution (100 mM in water, pH adjusted to 7.0)

CaCl:2 stock solution to achieve desired free calcium concentrations.

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/11978810/
https://pubmed.ncbi.nlm.nih.gov/11978810/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5597679/
https://www.benchchem.com/product/b15342767?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

o Detection assay for the released substance (e.g., ELISA, radioactive counting, HPLC).
Procedure:
e Pre-incubation/Priming:

o Resuspend the permeabilized cells in the Intracellular-like Buffer.

o Add Sodium ATP to the desired final concentration (e.g., 1-2 mM) and an ATP-
regenerating system (e.g., creatine phosphate and creatine kinase) if necessary.

o Incubate for 5-15 minutes at 30-37°C. This "priming" step allows ATP-dependent
processes, such as the synthesis of essential lipids and protein phosphorylation, to occur.

[5]
e Stimulation:

o To trigger exocytosis, add CacCl: to the cell suspension to achieve the desired final free
Caz* concentration (typically in the range of 1-10 uM).

o Incubate for a defined period (e.g., 2-15 minutes) at 30-37°C.
o Sample Collection and Analysis:

o Stop the reaction by placing the tubes on ice and centrifuging at high speed (e.g., 14,000 x
g) for 2 minutes to pellet the cells.

o Carefully collect the supernatant, which contains the released substances.

o Quantify the amount of the substance of interest in the supernatant using an appropriate
assay.

o As a control, lyse a parallel set of cells to determine the total cellular content of the
substance.

o Express the released amount as a percentage of the total cellular content.

Visualizations
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Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of Sodium ATP
in permeabilized cells.
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Workflow for Permeabilized Cell Assays

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://www.benchchem.com/product/b15342767?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15342767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Signaling Pathway: ATP in Ca?*-Dependent Exocytosis

This diagram outlines the key roles of Sodium ATP and Calcium in the process of regulated
exocytosis, a common pathway studied using permeabilized cells.
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ATP and Ca?* Roles in Exocytosis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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